molecular formula C13H14N2O3 B12233180 1-(4-Ethoxyphenyl)-3-methoxy-1,2-dihydropyrazin-2-one

1-(4-Ethoxyphenyl)-3-methoxy-1,2-dihydropyrazin-2-one

Cat. No.: B12233180
M. Wt: 246.26 g/mol
InChI Key: YLOJHVCMUYJONM-UHFFFAOYSA-N
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Description

1-(4-Ethoxyphenyl)-3-methoxy-1,2-dihydropyrazin-2-one is an organic compound that belongs to the class of pyrazinones This compound is characterized by the presence of an ethoxy group attached to a phenyl ring and a methoxy group attached to a dihydropyrazinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Ethoxyphenyl)-3-methoxy-1,2-dihydropyrazin-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-ethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization under acidic conditions to yield the desired pyrazinone compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethoxyphenyl)-3-methoxy-1,2-dihydropyrazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The ethoxy and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism by which 1-(4-Ethoxyphenyl)-3-methoxy-1,2-dihydropyrazin-2-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Ethoxyphenyl)-3-hydroxy-4-(5-isopropyl-4-methoxy-2-methylbenzoyl)-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one: This compound shares a similar core structure but has different substituents.

    4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one: Another compound with similar functional groups but a different ring system.

Uniqueness

1-(4-Ethoxyphenyl)-3-methoxy-1,2-dihydropyrazin-2-one is unique due to its specific combination of ethoxy and methoxy groups attached to a dihydropyrazinone ring

Properties

Molecular Formula

C13H14N2O3

Molecular Weight

246.26 g/mol

IUPAC Name

1-(4-ethoxyphenyl)-3-methoxypyrazin-2-one

InChI

InChI=1S/C13H14N2O3/c1-3-18-11-6-4-10(5-7-11)15-9-8-14-12(17-2)13(15)16/h4-9H,3H2,1-2H3

InChI Key

YLOJHVCMUYJONM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=CN=C(C2=O)OC

Origin of Product

United States

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